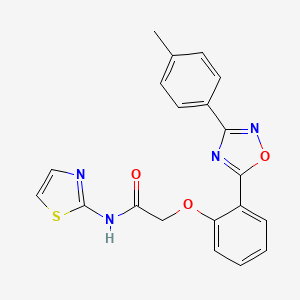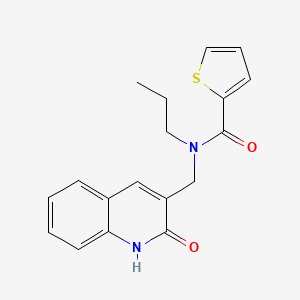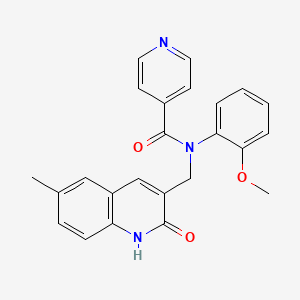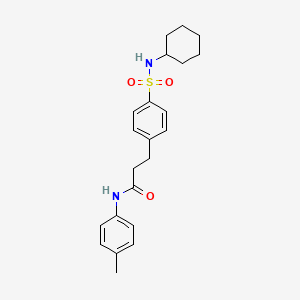
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide, also known as CR8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2010 by researchers at the University of Dundee and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
作用机制
The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of CDKs and DYRKs. These kinases are involved in the regulation of cell cycle progression, and their dysregulation is a hallmark of cancer cells. By inhibiting these kinases, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is thought to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to enhance the sensitivity of cancer cells to chemotherapy. In addition, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is its potent inhibitory activity against CDKs and DYRKs, making it a valuable tool for studying these kinases and their roles in cell cycle regulation. However, one limitation of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is its relatively low selectivity, as it can inhibit other kinases in addition to CDKs and DYRKs. This can make it difficult to interpret the results of experiments using 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide, as the observed effects may be due to off-target effects rather than specific inhibition of CDKs or DYRKs.
未来方向
There are several potential future directions for research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide. One area of interest is the development of more selective inhibitors of CDKs and DYRKs, which could be used to better understand the roles of these kinases in cell cycle regulation and to develop more effective cancer therapies. Another area of interest is the investigation of the anti-inflammatory effects of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide, which could lead to the development of new treatments for inflammatory diseases. Finally, the potential use of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide as a tool for studying other kinases and their roles in disease could also be explored.
合成方法
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide involves several steps, starting with the reaction of p-tolylamine with 3-bromo-1-propanol to form the corresponding amine. This is followed by reaction with N-cyclohexylsulfonyl chloride to form the sulfonamide intermediate, which is then coupled with 4-bromoaniline to form the final product. The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide has been shown to be a potent inhibitor of several kinases, including CDKs (cyclin-dependent kinases) and DYRKs (dual-specificity tyrosine phosphorylation-regulated kinases). These kinases play important roles in cell cycle regulation and are often dysregulated in cancer cells, making them attractive targets for cancer therapy. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
属性
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-7-12-19(13-8-17)23-22(25)16-11-18-9-14-21(15-10-18)28(26,27)24-20-5-3-2-4-6-20/h7-10,12-15,20,24H,2-6,11,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGESRTVIDMTTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7689738.png)

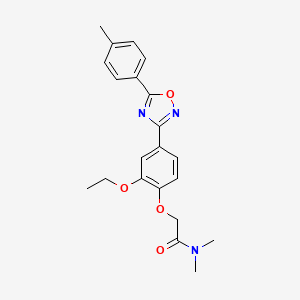
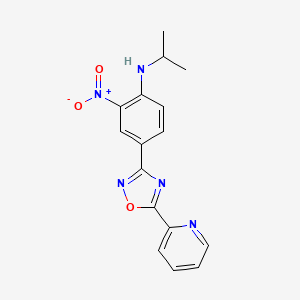
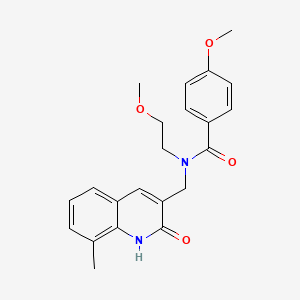
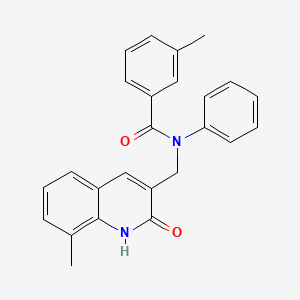
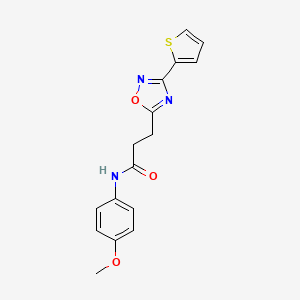
![3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7689790.png)
